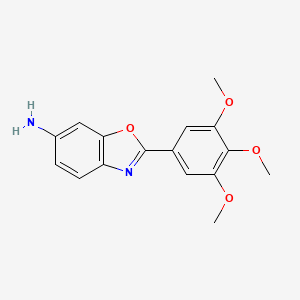

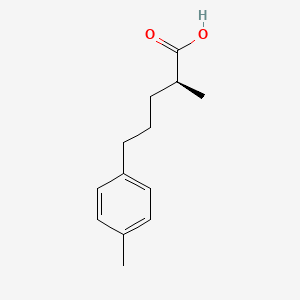

2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

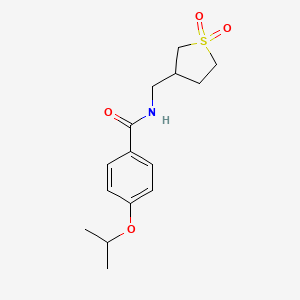

The compound “2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-6-amine” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The molecular structure of TMP derivatives, including “2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-6-amine”, typically features a six-membered electron-rich ring . This ring is one of the most critical and valuable cores of a variety of biologically active molecules .Scientific Research Applications

Polymer Science and Material Applications

Poly(amide-imide)s with benzoxazole pendent groups have been synthesized, showcasing enhanced solubility in organic solvents and improved thermal stability compared to their unmodified counterparts. These polymers demonstrate higher glass transition temperatures, increased thermal degradation temperatures, and enhanced char yields, making them suitable for advanced technological applications, such as in high-performance materials and coatings (Toiserkani et al., 2011).

Photopolymerization

Multivalent atom-containing amines have been investigated as coinitiators in Type II photoinitiating systems and as additives for Type I photoinitiators for free radical photopolymerization under air. These systems exhibit significant increases in polymerization rates and final conversion rates, demonstrating their potential for advanced polymerization processes under challenging conditions (El-Roz et al., 2010).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Organic Synthesis Methodologies

A study on the transition-metal-free N-arylation of N-methoxysulfonamides and N,O-protected hydroxylamines with trimethoxyphenyliodonium(III) acetate showcases an efficient method for synthesizing various aniline derivatives. This process highlights the versatility of using such reagents in organic synthesis, particularly for generating compounds with potential applications in medicinal chemistry and material science (Kikushima et al., 2022).

High-Performance Materials

The synthesis and characterization of main-chain type polybenzoxazine with amic acid and benzoxazine groups in the main chain have been reported. These materials exhibit the potential for creating crosslinked polyimides with enhanced thermal properties, suitable for high-performance applications (Zhang et al., 2014).

properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-5-4-10(17)8-12(11)22-16/h4-8H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKESHIXTODITCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)